molecular formula C6H5N5S B15468275 2-(1H-Tetrazol-5-yl)-3-pyridinethiol CAS No. 53636-43-4

2-(1H-Tetrazol-5-yl)-3-pyridinethiol

Cat. No.: B15468275
CAS No.: 53636-43-4
M. Wt: 179.21 g/mol
InChI Key: JVSSOEVFKVEOHS-UHFFFAOYSA-N
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Description

2-(1H-Tetrazol-5-yl)-3-pyridinethiol ( 53636-43-4) is a heteroaromatic compound with the molecular formula C6H5N5S and a molecular weight of 179.22 g/mol . This high-purity reagent is characterized by its molecular structure that incorporates both a tetrazole ring and a thiopyridine moiety, as represented by the SMILES string C1=CC(=C(N=C1)C2=NNN=N2)S . The tetrazole group is a well-known pharmacophore in medicinal chemistry, often used as a bioisostere for carboxylic acids, which can enhance metabolic stability and improve bioavailability in drug candidates . The presence of the thiol group on the pyridine ring adds a reactive handle for further chemical modifications, making this compound a valuable scaffold for the synthesis of more complex molecules, such as thieno[2,3-b]pyridine derivatives . Researchers utilize this compound in various exploratory syntheses, particularly in the development of novel heterocyclic systems with potential biological activity. Available data indicates an intraperitoneal LDLo (Lowest Published Lethal Dose) of 300 mg/kg in rats . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

53636-43-4

Molecular Formula

C6H5N5S

Molecular Weight

179.21 g/mol

IUPAC Name

2-(2H-tetrazol-5-yl)pyridine-3-thiol

InChI

InChI=1S/C6H5N5S/c12-4-2-1-3-7-5(4)6-8-10-11-9-6/h1-3,12H,(H,8,9,10,11)

InChI Key

JVSSOEVFKVEOHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NNN=N2)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1H-Tetrazol-5-yl)-3-pyridinethiol with key analogs, focusing on synthesis, biological activity, and structural influences.

Tetrazole-Containing Hypoglycemic Agents

Compounds such as tetrazolo[1,5-c]quinazolin-5(6H)-ones (e.g., compound 3.1) and 1-[2-(1H-tetrazol-5-yl)-R1-phenyl]-3-R2-phenylureas exhibit potent hypoglycemic activity. These derivatives were synthesized via cyclization or urea formation reactions in acetic acid or dioxane . Key findings include:

  • Compound 3.1 demonstrated superior efficacy to Metformin and Gliclazide in glucocorticoid-induced insulin resistance models, attributed to its binding affinity for 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and dipeptidyl peptidase-4 (DPP-4) .
  • The tetrazole ring enhances binding to enzyme active sites through hydrogen bonding and π-π stacking, while substituents on the phenyl ring modulate solubility and potency .

Comparison with 2-(1H-Tetrazol-5-yl)-3-pyridinethiol :

  • The pyridinethiol group may offer distinct electronic effects compared to phenyl-ureas or quinazolinones.
G Protein-Coupled Receptor (GPR35) Ligands

N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives (e.g., compounds 7a and 7b) act as GPR35 agonists. Key

  • Introducing a tetrazole group to inactive scaffolds (e.g., compounds 6a/b) increased potency, with EC50 values of 29.99 μM (7a) and 44.06 μM (7b) .
  • The tetrazole ring is critical for receptor activation, likely through ionic interactions with arginine residues in the GPR35 binding pocket .

Comparison :

Tryptophan 2,3-Dioxygenase (TDO) Inhibitors

LM10 (trans-6-Fluoro-3-[2-(1H-tetrazol-5-yl)vinyl]-1H-indole) is a TDO inhibitor with antitumor immunomodulatory effects. While activity metrics are unspecified, its tetrazole-vinyl-indole scaffold highlights the versatility of tetrazole in enzyme inhibition .

Comparison :

  • The pyridinethiol group in the target compound could offer alternative binding modes compared to LM10’s indole-tetrazole system, particularly in interactions with heme-containing enzymes like TDO.
Antihypertensive Benzimidazole Derivatives

Benzimidazole derivatives with 2-(1H-tetrazol-5-yl)biphenyl groups (e.g., 2-[6-chloro-5-nitro-1-[2-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]benzimidazoles) exhibit angiotensin II AT1 receptor antagonism . The tetrazole group mimics carboxylate interactions critical for receptor blockade.

Comparison :

Crystallographic and Coordination Chemistry

Tetrazole-pyridine hybrids (e.g., 3-(1H-tetrazol-5-yl)pyridinium nitrate) form hydrogen-bonded networks and coordinate metal ions via tetrazole nitrogen atoms . The thiol group in 2-(1H-Tetrazol-5-yl)-3-pyridinethiol may further enhance metal-binding capacity, relevant to catalytic or medicinal applications.

Data Tables

Table 1. Comparison of Tetrazole-Containing Compounds
Compound Structure Biological Target Key Activity/EC50 Reference
Tetrazolo[1,5-c]quinazolin-5(6H)-one (3.1) Tetrazole fused to quinazolinone 11β-HSD1, DPP-4 Hypoglycemic > Metformin
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide (7a) Benzamide-tetrazole GPR35 EC50 = 29.99 μM
LM10 Tetrazole-vinyl-indole TDO TDO inhibition (unspec.)
2-(1H-Tetrazol-5-yl)-3-pyridinethiol Pyridine-tetrazole-thiol Not reported N/A -

Q & A

(Basic) What are the optimal synthetic routes for 2-(1H-Tetrazol-5-yl)-3-pyridinethiol, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves cyclization or coupling reactions between tetrazole and pyridine-thiol precursors. Key steps include:

  • Cyclization in basic media : Formation of thiol-containing heterocycles via hydrazine-carbothioamide intermediates under alkaline conditions (e.g., NaOH/EtOH), as demonstrated in analogous triazole-thiol syntheses .
  • Alkylation/Mannich reactions : Functionalization of the tetrazole or pyridine moieties using alkyl halides or amine-formaldehyde systems to improve solubility or bioactivity .
  • Optimization strategies : Employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters affecting yield and purity. For example, reaction temperatures between 60–80°C and polar aprotic solvents (DMF, DMSO) often enhance cyclization efficiency .

(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of 2-(1H-Tetrazol-5-yl)-3-pyridinethiol?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm proton environments and carbon frameworks, with characteristic shifts for tetrazole (δ 8.5–9.5 ppm) and pyridine-thiol (δ 7.0–8.5 ppm) protons .
  • Mass spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H]+^+ for C7_7H6_6N6_6S = 231.0452 Da).
  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts.
  • FT-IR : Peaks at 2550–2600 cm1^{-1} (S-H stretch) and 1600–1650 cm1^{-1} (C=N/C=C) confirm functional groups .

(Advanced) How can computational chemistry tools like quantum mechanical calculations and molecular docking be integrated into the study of 2-(1H-Tetrazol-5-yl)-3-pyridinethiol's reactivity or bioactivity?

Methodological Answer:

  • Reactivity prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For example, the tetrazole ring’s high electron density may favor electrophilic substitution .
  • Molecular docking : Screen against protein targets (e.g., kinases, enzymes) using AutoDock Vina to predict binding affinities. Dock the thiol group into catalytic cysteine residues for covalent inhibition studies .
  • MD simulations : Analyze stability of ligand-protein complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) with GROMACS .

(Advanced) What strategies are recommended for resolving contradictions in biological activity data across studies involving tetrazole-pyridine hybrids?

Methodological Answer:

  • Standardized assay protocols : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables. For example, discrepancies in IC50_{50} values may arise from differing ATP concentrations in kinase assays .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .
  • Control experiments : Test for off-target effects (e.g., redox activity of the thiol group) using scavengers like glutathione .

(Advanced) How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric features of 2-(1H-Tetrazol-5-yl)-3-pyridinethiol derivatives?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with modifications at the tetrazole (e.g., 1-methyl vs. 1-phenyl) and pyridine-thiol (e.g., halogenation at C4) positions. Assess changes in bioactivity using dose-response curves .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models to correlate steric/electronic properties with activity. For example, bulky substituents on the pyridine ring may enhance membrane permeability .
  • Pharmacophore mapping : Identify essential motifs (e.g., tetrazole’s hydrogen-bond acceptor capacity) using software like Schrödinger’s Phase .

(Basic) What are the stability considerations for 2-(1H-Tetrazol-5-yl)-3-pyridinethiol under varying pH and storage conditions?

Methodological Answer:

  • pH-dependent degradation : The thiol group is prone to oxidation at neutral-to-basic pH. Stabilize with antioxidants (e.g., ascorbic acid) and store in acidic buffers (pH 4–6) under nitrogen .
  • Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products like disulfide dimers .

(Advanced) How can researchers employ machine learning to predict novel biological targets for 2-(1H-Tetrazol-5-yl)-3-pyridinethiol?

Methodological Answer:

  • Data curation : Compile bioactivity data from public databases (ChEMBL, PubChem) for similar tetrazole-thiol compounds.
  • Feature engineering : Encode molecular descriptors (logP, topological polar surface area) and use Random Forest/Neural Networks to classify target families .
  • Validation : Confirm predictions via in vitro binding assays (e.g., SPR or ITC) .

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